molecular formula C12H13F3N2O2 B2932450 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide CAS No. 2034618-89-6

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide

Numéro de catalogue B2932450
Numéro CAS: 2034618-89-6
Poids moléculaire: 274.243
Clé InChI: JHAXUMOUFDJFHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase enzyme EZH2. EZH2 is an epigenetic regulator that plays a crucial role in the development and progression of various types of cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of solid tumors and lymphomas.

Mécanisme D'action

EZH2 is a histone methyltransferase that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with gene silencing and plays a crucial role in the regulation of gene expression. 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of EZH2, leading to a decrease in histone methylation and the reactivation of tumor suppressor genes. This results in the inhibition of tumor growth and metastasis. This compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the immune response against cancer cells, making them more susceptible to immune-mediated destruction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide is its specificity for EZH2. This allows for targeted inhibition of the enzyme without affecting other histone methyltransferases. Additionally, this compound has shown potent antitumor activity in preclinical models of cancer. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. Additionally, the optimal dosing and administration schedule for this compound in humans are not yet known.

Orientations Futures

There are several future directions for the development and application of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide. One potential direction is the combination of this compound with other anticancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. This could enhance the antitumor activity of this compound and improve patient outcomes. Another potential direction is the development of more potent and soluble analogs of this compound. This could improve the pharmacokinetic properties of the drug and allow for more effective administration in vivo. Finally, the identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from the drug.

Méthodes De Synthèse

The synthesis of 2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.

Applications De Recherche Scientifique

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including prostate cancer, breast cancer, and lymphoma. This compound inhibits EZH2, which is overexpressed in many types of cancer and plays a critical role in tumor growth and metastasis.

Propriétés

IUPAC Name

2-(cyclopropylmethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)7-17-11(18)9-3-4-16-10(5-9)19-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAXUMOUFDJFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.